2-Norbornanol, 1-phenyl-, acetate
Description
Historical Context and Significance of Norbornane (B1196662) Chemistry in Physical Organic Studies
The chemistry of norbornane derivatives is deeply intertwined with one of the most significant and long-lasting debates in the history of physical organic chemistry: the non-classical carbocation controversy. schoolbag.info In the mid-20th century, Saul Winstein's studies on the solvolysis of 2-norbornyl derivatives revealed puzzling reactivity patterns. scribd.com Specifically, the exo-isomer of 2-norbornyl brosylate was found to undergo acetolysis 350 times faster than its endo-isomer, and the reaction of the optically active exo-isomer yielded a racemic mixture of the exo-acetate product. scribd.comresearchgate.net
To explain these observations, Winstein proposed the intermediacy of a "non-classical" carbocation, where the positive charge is delocalized over three carbon atoms through a bridging sigma bond. libretexts.org This hypothesis was fiercely challenged by H.C. Brown, who argued that the data could be explained by a rapid equilibrium between two classical carbocations. dalalinstitute.com This debate spurred decades of research, leading to the development of new experimental techniques, such as the use of superacids to directly observe carbocations by NMR spectroscopy, and advanced computational methods. scribd.com Ultimately, a wealth of evidence, including low-temperature NMR spectra and a crystal structure of the norbornyl cation, has provided strong support for the non-classical, bridged structure. dalalinstitute.com This intense period of research fundamentally advanced our understanding of reaction mechanisms, carbocation stability, and the role of neighboring group participation. schoolbag.info
Overview of the 2-Norbornanol, 1-phenyl-, acetate (B1210297) Compound within Bridged Bicyclic Systems
2-Norbornanol, 1-phenyl-, acetate is a derivative of norbornane that incorporates several key structural features. Its chemical formula is C₁₅H₁₈O₂, with a molecular weight of 230.3022 g/mol . The structure consists of the rigid bicyclo[2.2.1]heptane framework, with a phenyl group attached to the bridgehead carbon (C1) and an acetate group at the adjacent C2 position.
The presence of the bulky phenyl group at a bridgehead position and the acetate ester at a secondary carbon makes this molecule a valuable substrate for studying the interplay of steric and electronic effects in chemical reactions. The orientation of the acetate group can be either exo (pointing away from the six-membered ring) or endo (pointing towards the six-membered ring), leading to the existence of diastereomers with potentially different chemical and physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-phenylbicyclo[2.2.1]heptan-2-yl acetate |
| CAS Number | 71173-15-4 orgsyn.org |
| Molecular Formula | C₁₅H₁₈O₂ orgsyn.org |
| Molecular Weight | 230.3022 g/mol orgsyn.org |
| InChI | InChI=1S/C15H18O2/c1-11(16)17-14-9-12-7-8-15(14,10-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3 orgsyn.org |
| InChIKey | RSPCTHIVCKFIDB-UHFFFAOYSA-N orgsyn.org |
Scope and Research Significance of Phenyl-Substituted Norbornane Derivatives
The introduction of a phenyl substituent onto the norbornane framework adds another layer of complexity and research interest. Phenyl groups can exert a variety of effects on a reaction center, including steric hindrance and electronic effects (both inductive and resonance). In the context of norbornyl systems, a phenyl group at the C1 position can influence the stability of a developing positive charge at C2 during solvolysis reactions.
Research on phenyl-substituted norbornane derivatives has been instrumental in probing the phenomenon of anchimeric assistance , or neighboring group participation. scribd.com The pi-electrons of a strategically positioned phenyl group can interact with a developing carbocation, leading to a stabilized, bridged "phenonium" ion intermediate. libretexts.org This participation can significantly accelerate reaction rates and dictate the stereochemical outcome of the reaction. Studies on the solvolysis of esters of 2-phenyl-2-norbornanol, such as the p-nitrobenzoate esters, have been conducted to investigate these effects. osti.gov The comparison of the reactivity of exo and endo isomers in these systems provides valuable insights into the geometric requirements for anchimeric assistance and the nature of the transition states involved.
Furthermore, the rigid and well-defined stereochemistry of phenyl-substituted norbornanes makes them excellent scaffolds in medicinal chemistry and materials science. nist.gov For instance, they have been studied as rigid analogues of phenylalanine to understand conformational preferences in peptides. The defined spatial arrangement of the phenyl group allows for the design of molecules with specific interactions with biological targets.
Structure
3D Structure
Properties
CAS No. |
71173-15-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(1-phenyl-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C15H18O2/c1-11(16)17-14-9-12-7-8-15(14,10-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
RSPCTHIVCKFIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Norbornanol, 1 Phenyl , Acetate and Its Norbornyl Carbocation Intermediates
Solvolytic Behavior of 2-Norbornanol, 1-phenyl-, acetate (B1210297) and Analogues
The solvolysis of 2-norbornyl derivatives, such as 2-Norbornanol, 1-phenyl-, acetate, involves the ionization of the substrate to form a carbocation intermediate, which then reacts with the solvent to yield the final products. The rate and stereochemical outcome of these reactions are highly dependent on the structure of the substrate, particularly the stereochemistry at the C-2 position and the nature of substituents on the norbornyl framework.
Kinetic Analysis of Solvolysis Rates for Exo- and Endo-Norbornyl Derivatives
A defining characteristic of norbornyl systems is the significant difference in solvolysis rates between the exo and endo isomers. Generally, exo-norbornyl derivatives solvolyze much faster than their endo counterparts. This high exo/endo rate ratio has been a central piece of evidence in the debate over the nature of the 2-norbornyl cation.
For instance, the acetolysis of exo-2-norbornyl brosylate is significantly faster than that of its endo isomer. This observation has been attributed to the participation of the C1-C6 bonding electrons in assisting the departure of the leaving group from the exo position. dalalinstitute.com In contrast, the geometry of the endo isomer is such that the C1-C6 bond is not properly aligned to provide this assistance.
A critical examination of the exo:endo rate ratio across a wide range of solvents revealed a linear correlation between the logarithms of the rate constants for the exo and endo isomers. osti.gov This finding challenges the simple interpretation of exo solvolysis proceeding through a σ-participation pathway (kΔ) and endo solvolysis through a simple, unassisted pathway (ks). If the mechanisms were fundamentally different, a less linear relationship would be expected due to the differing sensitivities of the two pathways to solvent nucleophilicity. osti.gov
Below is a table illustrating the relative solvolysis rates for some norbornyl derivatives.
| Compound | Solvent | Relative Rate (k_rel) |
| exo-2-Norbornyl Tosylate | 80% aq. EtOH | ~350 |
| endo-2-Norbornyl Tosylate | 80% aq. EtOH | 1 |
| exo-2-Norbornyl Brosylate | Acetic Acid | High |
| endo-2-Norbornyl Brosylate | Acetic Acid | Low |
This table provides illustrative data on the typical exo/endo rate ratios observed in the solvolysis of 2-norbornyl derivatives. The exact values can vary depending on the specific leaving group and reaction conditions.
Evaluation of the 1-Phenyl Substituent Effect on Solvolysis Reactivity
The introduction of a substituent at the C-1 position, such as a phenyl group, has a profound effect on the solvolysis reactivity of 2-norbornyl derivatives. The phenyl group, being electron-withdrawing by induction but capable of resonance stabilization, can influence the stability of the resulting carbocation.
In the case of 1-phenyl-2-norbornyl systems, the phenyl group can stabilize the positive charge at C-2 through resonance, which would be expected to increase the rate of solvolysis. However, the inductive effect of the phenyl group can also destabilize the incipient carbocation. The net effect on the solvolysis rate is a balance of these opposing factors and is also influenced by the stereochemistry (exo vs. endo) of the leaving group.
Studies on constrained 2-norbornyl systems have shown that tertiary derivatives, which would be analogous to a 1-substituted system, exhibit high exo/endo solvolysis rate ratios. technion.ac.il This suggests that even with a substituent at the bridgehead, the geometric factors favoring anchimeric assistance for the exo isomer remain significant.
Evidence for Anchimeric Assistance by Sigma Bonds in Solvolysis
The concept of anchimeric assistance, or neighboring group participation, is central to understanding the high exo/endo rate ratios in norbornyl solvolysis. almerja.net It is proposed that the σ-electrons of the C1-C6 bond participate in the ionization of the C-2 exo leaving group, leading to a delocalized, non-classical carbocation. dalalinstitute.comcaltech.edu This participation lowers the activation energy for the ionization step, thus accelerating the reaction rate. almerja.net
The evidence for this σ-bond participation includes:
Rate Acceleration: The significantly faster solvolysis of exo isomers compared to their endo counterparts and other model secondary systems. wikipedia.org
Stereochemical Control: The high degree of retention of configuration observed in the products of exo-norbornyl solvolysis. dalalinstitute.com
The debate has centered on whether this rate enhancement is due to a distinct non-classical intermediate or simply steric effects where the endo side is more hindered to solvent approach. However, the consistent observation of high exo/endo rate ratios across various solvents and with different leaving groups strongly supports the role of anchimeric assistance. osti.govtechnion.ac.il
Stereochemical Outcomes of Solvolysis Reactions and Product Distributions (e.g., racemization, retention/inversion)
The stereochemistry of the products formed during solvolysis provides crucial clues about the nature of the carbocationic intermediates. The solvolysis of exo-2-norbornyl derivatives typically proceeds with a high degree of retention of configuration, yielding almost exclusively exo products. dalalinstitute.com Furthermore, if the starting material is optically active, the product is often completely racemized.
For example, the acetolysis of optically active exo-2-norbornyl brosylate yields a racemic mixture of exo-2-norbornyl acetate. dalalinstitute.com This racemization occurs because the symmetrical, non-classical norbornyl cation can be attacked by the nucleophile (acetic acid) from either of two equivalent positions, leading to both enantiomers of the product in equal amounts.
In contrast, the solvolysis of endo-2-norbornyl derivatives can lead to a mixture of exo and endo products, often with some inversion of configuration. This is consistent with the formation of a more classical carbocation that can be attacked from both faces and may also undergo rearrangement to the more stable, non-classical ion before product formation.
Carbocationic Rearrangements within 1-Phenylnorbornyl Systems
Carbocationic rearrangements are a hallmark of norbornyl chemistry. core.ac.uknumberanalytics.comthieme.de These rearrangements, including Wagner-Meerwein shifts, hydride shifts, and alkyl shifts, occur to generate more stable carbocation intermediates. youtube.commasterorganicchemistry.com In the context of 1-phenylnorbornyl systems, the presence of the phenyl group can influence the pathways of these rearrangements.
The initial formation of a carbocation at the C-2 position in a 1-phenylnorbornyl system can be followed by a variety of rearrangements. For instance, a Wagner-Meerwein shift involving the migration of the C1-C6 bond would lead to a new carbocationic structure. The stability of the various possible carbocationic intermediates will dictate the major rearrangement pathways and, consequently, the final product distribution.
Elucidation of the 2-Norbornyl Cation Structure (Classical vs. Non-Classical)
The structure of the 2-norbornyl cation has been one of the most intensely debated topics in physical organic chemistry. The central question is whether the intermediate is a pair of rapidly equilibrating classical carbocations or a single, symmetrical, non-classical ion with a three-center, two-electron bond. researchgate.netresearchgate.netcdnsciencepub.com
Classical Ion Hypothesis: This model proposes two rapidly interconverting classical carbocations (Wagner-Meerwein rearrangement).
Non-Classical Ion Hypothesis: This model, championed by Saul Winstein, proposes a single, bridged, non-classical ion where the positive charge is delocalized over three carbon atoms (C1, C2, and C6). acs.org This structure is often depicted with a dotted line or a triangle to represent the delocalized bond. dalalinstitute.comwikipedia.org
A wealth of experimental and computational evidence has been brought to bear on this question. Early evidence for the non-classical ion came from the high exo/endo rate ratios in solvolysis and the stereospecificity of the products. caltech.edu More recently, spectroscopic techniques, including NMR spectroscopy in superacid media and X-ray crystallography of a stable salt of the 2-norbornyl cation, have provided strong evidence for the symmetrical, non-classical structure. researchgate.net
Computational studies have also largely supported the non-classical structure as the true energy minimum on the potential energy surface. cdnsciencepub.com The non-classical 2-norbornyl cation is a prime example of a carbonium ion, characterized by a three-center, two-electron bond. wikipedia.org
In the context of the 1-phenyl-2-norbornyl cation, the phenyl group at the bridgehead would be expected to interact with the carbocationic center. This interaction could potentially alter the balance between the classical and non-classical structures, making the detailed study of such substituted systems crucial for a comprehensive understanding of the factors governing carbocation stability and structure.
Analysis of Wagner-Meerwein Rearrangements and Related Skeletal Transformations
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.org This process is fundamental to the chemistry of bicyclic terpenes and has been extensively studied in the norbornyl system. wikipedia.orgalmerja.com The rearrangement can proceed through a stepwise mechanism, involving the formation of a discrete carbocation intermediate, or a concerted mechanism where the migration occurs in a single step. mychemblog.com The driving force for this rearrangement is the formation of a more stable carbocation. numberanalytics.comyoutube.com
In the context of the 1-phenyl-2-norbornyl carbocation, generated from the solvolysis of this compound, several Wagner-Meerwein shifts are possible. The initial formation of the secondary carbocation at C2 can be followed by a series of rearrangements to more stable carbocationic species. The presence of the phenyl group at C1 significantly influences the stability of the potential carbocationic intermediates and the pathways of these skeletal transformations.
One of the key aspects of the norbornyl system is the debate between the classical and non-classical nature of the carbocation intermediate. The classical view, championed by H.C. Brown, proposed that the observed reactivity could be explained by a rapidly equilibrating pair of classical carbocations. github.io In contrast, Saul Winstein proposed the existence of a non-classical carbocation, where the sigma bond of the C1-C6 bond delocalizes to stabilize the positive charge at C2, forming a three-center, two-electron bond. github.io This non-classical ion concept has been supported by numerous studies, including NMR spectroscopy and computational analyses. github.io
For the 1-phenyl-2-norbornyl system, the Wagner-Meerwein rearrangements can involve:
6,1-Hydride Shift: Migration of a hydride from C6 to C1, leading to a tertiary carbocation at C1, which would be stabilized by the phenyl group.
6,2-Hydride Shift: Migration of a hydride from C6 to C2.
1,2-Phenyl Shift: Migration of the phenyl group from C1 to C2.
The relative rates and products of these rearrangements are dependent on the reaction conditions, including the solvent and the nature of the leaving group. The study of these intricate rearrangements provides valuable insights into the fundamental principles of carbocation chemistry. acs.org
Table 1: Key Concepts in Wagner-Meerwein Rearrangements
| Concept | Description |
| Carbocation Intermediate | A reactive species with a positively charged carbon atom, central to the rearrangement process. mychemblog.comnumberanalytics.com |
| 1,2-Shift | The migration of a group (H, alkyl, aryl) to an adjacent carbocation center. wikipedia.org |
| Driving Force | The formation of a more stable carbocation (e.g., secondary to tertiary, or resonance-stabilized). organicchemexplained.com |
| Classical vs. Non-classical Ion | A central debate in norbornyl chemistry regarding the structure of the carbocation intermediate. github.io |
| Skeletal Transformation | The rearrangement of the carbon skeleton of the molecule. |
Investigation of Ion-Pair Intermediates and "Leakage" Pathways in Reactions
Initially, the departure of the acetate leaving group generates an intimate ion pair, where the carbocation and the counter-ion are in close proximity. This intimate ion pair can then undergo several transformations:
External Ion Return: The counter-ion can recombine with the carbocation from the external face, leading to the starting material or its stereoisomer.
Internal Ion Return: Recombination of the ion pair occurs before complete separation, often with retention of stereochemistry.
Solvent-Separated Ion Pair: The solvent molecules can insert themselves between the carbocation and the counter-ion, forming a solvent-separated ion pair. This species is more susceptible to attack by the solvent or other nucleophiles.
Dissociation to Free Ions: The ion pair can fully dissociate into free ions, which are then free to react with the solvent.
"Leakage" refers to the process where the reaction proceeds from an earlier ion-pair stage to a more dissociated one. For example, leakage from the intimate ion pair to the solvent-separated ion pair can lead to a different product distribution than if all the products were formed directly from the intimate ion pair. The extent of leakage is influenced by the solvent's ionizing power and nucleophilicity, as well as the stability of the carbocation.
In the case of the 1-phenyl-2-norbornyl system, the stability of the carbocation, enhanced by the phenyl group, can influence the lifetime of the ion-pair intermediates and the extent of leakage. The study of common-ion rate depression and special salt effects provides experimental evidence for the involvement of ion pairs and leakage pathways in these solvolysis reactions.
Remote Group Participation in Rearrangement Processes
Remote group participation, also known as anchimeric assistance, occurs when a substituent that is not directly attached to the reaction center influences the reaction rate or product distribution through space. In the context of the 1-phenyl-2-norbornyl system, the phenyl group at the C1 position can act as a participating group.
During the ionization of the C2-acetate bond, the phenyl group can interact with the developing positive charge at C2 through its π-electrons, forming a phenonium ion intermediate. This participation can stabilize the transition state leading to ionization, thus accelerating the reaction rate compared to a system without such a participating group.
The formation of a phenonium ion intermediate has significant stereochemical consequences. The attack of a nucleophile on the phenonium ion will typically occur from the side opposite to the participating phenyl group, leading to a specific stereochemical outcome.
The extent of phenyl group participation is dependent on the geometry of the system and the electronic demand at the reaction center. In the rigid norbornyl framework, the fixed spatial relationship between the C1-phenyl group and the C2 reaction center can facilitate this type of interaction. Isotopic labeling studies and the analysis of the stereochemistry of the products are common methods used to probe the extent of remote group participation in these rearrangements.
Other Reactive Transformations and Their Mechanisms
Beyond the well-studied solvolysis reactions, the 1-phenyl-2-norbornyl system and related norbornane (B1196662) derivatives can undergo a variety of other reactive transformations.
Radical-Mediated Fragmentations and Rearrangements in Bridged Bicyclic Alcohols
While carbocation chemistry dominates the reactivity of norbornyl systems under solvolytic conditions, radical-mediated reactions offer alternative pathways for fragmentation and rearrangement. For bridged bicyclic alcohols, including derivatives of 2-norbornanol, radical reactions can be initiated by various methods, such as the use of radical initiators or photolysis.
The formation of an alkoxy radical from the hydroxyl group of the alcohol can trigger a cascade of reactions. One common pathway is β-scission, where a carbon-carbon bond adjacent to the oxygen-centered radical breaks, leading to a ring-opened carbon-centered radical. The regioselectivity of this fragmentation is determined by the stability of the resulting radical.
In the case of the 1-phenyl-2-norbornanol system, the formation of an alkoxy radical at C2 could lead to the cleavage of the C1-C2 bond or the C2-C3 bond. The presence of the phenyl group at C1 would likely favor the formation of a benzylic radical, which is highly stabilized by resonance.
Subsequent to fragmentation, the resulting radicals can undergo further rearrangements, such as hydrogen atom transfers or other radical cyclizations, ultimately leading to a variety of products not accessible through carbocationic pathways.
Acid-Catalyzed Isomerizations and Dehydrations
Acid treatment of this compound or the corresponding alcohol can lead to a complex mixture of isomeric products through acid-catalyzed isomerization and dehydration reactions. The initial protonation of the acetate or hydroxyl group, followed by the loss of acetic acid or water, generates the 1-phenyl-2-norbornyl carbocation.
As discussed in the context of Wagner-Meerwein rearrangements, this carbocation can undergo a series of 1,2-shifts of hydride, alkyl, and phenyl groups, leading to a variety of isomeric carbocations. The final product distribution is determined by the relative stabilities of these carbocations and the rates of their interconversion and deprotonation.
Deprotonation of the various carbocationic intermediates can lead to a mixture of isomeric alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene, and Hofmann's rule, which can be favored with sterically hindered bases. The rigid geometry of the norbornane framework can also impose stereoelectronic constraints on the elimination process, such as the requirement for a syn or anti-periplanar arrangement of the proton and the leaving group.
Hydroboration Reactions of Norbornene Derivatives and Mechanistic Aspects
The hydroboration-oxidation of norbornene derivatives is a powerful method for the anti-Markovnikov hydration of the double bond. This two-step process involves the addition of a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide and a base.
For norbornene itself, the hydroboration reaction proceeds with high stereoselectivity, with the boron adding to the less sterically hindered exo face of the molecule. This is a general feature of reactions involving the norbornene scaffold.
In the case of a substituted norbornene, such as 1-phenylnorbornene, the regioselectivity of the borane addition is also influenced by the electronic effects of the substituent. The boron atom, being electrophilic, will preferentially add to the more electron-rich carbon of the double bond. The phenyl group, through its inductive and resonance effects, will influence the electron density at the double bond carbons, thereby directing the regiochemical outcome of the hydroboration.
The mechanism of hydroboration is generally considered to be a concerted, four-centered transition state involving the alkene and the borane. This concerted mechanism explains the observed syn-addition of the hydrogen and boron atoms across the double bond. The subsequent oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position.
Computational and Theoretical Chemistry Studies of 1 Phenylnorbornyl Systems
Ab Initio and Density Functional Theory (DFT) Investigations of Carbocation Structures and Energies
High-level ab initio and Density Functional Theory (DFT) calculations are essential tools for probing the structures and energies of fleeting intermediates like carbocations. For the 1-phenyl-2-norbornyl system, these methods would be crucial in elucidating the intricate details of its reactivity.
Potential Energy Surface Mapping for Reaction Pathways
To understand the reaction pathways available to 1-phenyl-2-norbornyl acetate (B1210297), particularly during solvolysis, a detailed mapping of the potential energy surface (PES) would be required. This involves calculating the energy of the system as key geometric parameters, such as the carbon-oxygen bond length of the acetate group and the bonding distances within the norbornyl cage, are systematically varied. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would reveal the minimum energy path from the reactant to the carbocation intermediate and subsequently to the products. This would help identify whether the reaction proceeds through a single transition state or involves multiple steps and intermediates.
Comparative Analysis of Classical and Non-Classical Carbocation Stabilities
Table 1: Hypothetical Relative Energies of 1-Phenyl-2-Norbornyl Cation Isomers
| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Classical Cation | B3LYP/6-31G(d) | Data not available |
| Non-Classical Cation | B3LYP/6-31G(d) | Data not available |
| Phenyl-Bridged Cation | B3LYP/6-31G(d) | Data not available |
This table illustrates the type of data needed but is currently unpopulated due to a lack of specific research findings.
Transition State Characterization and Activation Energy Calculations
The rate of a chemical reaction is governed by the activation energy, which is the energy difference between the reactants and the transition state. Computational methods are used to locate the transition state structure on the potential energy surface, which is a first-order saddle point. A frequency calculation must be performed on the optimized transition state structure to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. For the solvolysis of 1-phenyl-2-norbornyl acetate, this would involve calculating the activation energies for both the exo and endo isomers to theoretically predict their relative reactivities.
Molecular Dynamics Simulations to Understand Solvation Effects and Kinetic Profiles
Reactions in solution are significantly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations, particularly ab initio MD which treats the electrons quantum mechanically, can provide a dynamic picture of the solvolysis process. By simulating the 1-phenyl-2-norbornyl acetate molecule in a box of explicit solvent molecules (e.g., acetic acid or water), one could observe the role of the solvent in stabilizing the departing acetate anion and the developing carbocation. These simulations would offer insights into the kinetic profile of the reaction, including the timing of bond cleavage and the lifetime of any intermediates. Recent studies on the unsubstituted norbornyl cation have utilized such simulations to great effect, confirming the rapid formation of the non-classical ion from the exo precursor.
Quantum Chemical Analysis of Electronic Effects and Hyperconjugation in Norbornyl Cations
The stability of carbocations is intimately linked to electronic effects such as hyperconjugation. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these interactions. In the case of the 1-phenyl-2-norbornyl cation, NBO analysis would reveal the extent of electron donation from adjacent C-C and C-H sigma bonds into the empty p-orbital of the carbocationic center. It would also elucidate the role of the phenyl group's π-system in delocalizing the positive charge. The stabilization energies associated with these hyperconjugative interactions could be calculated and compared for the classical and non-classical structures.
NMR Chemical Shift Predictions and Comparisons with Experimental Data for Structural Elucidation
NMR spectroscopy is a primary experimental method for characterizing chemical structures. Computational chemistry can predict NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for the nuclei in a proposed structure, one can predict its NMR spectrum. For the 1-phenyl-2-norbornyl system, comparing the computationally predicted ¹H and ¹³C NMR chemical shifts for the classical and non-classical carbocation structures with experimentally obtained spectra under superacid conditions would provide strong evidence for the true structure of the intermediate. Discrepancies between predicted and experimental values can also highlight the importance of solvent effects or dynamic processes.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the 1-Phenyl-2-Norbornyl Cation
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Classical | Calculated δ (ppm) - Non-Classical |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| Phenyl C-ipso | Data not available | Data not available | Data not available |
This table illustrates the type of data needed but is currently unpopulated due to a lack of specific research findings.
Derivatization and Further Functionalization Strategies for 2 Norbornanol, 1 Phenyl , Acetate
Chemical Transformations of the Acetate (B1210297) Functional Group
The acetate group in 2-Norbornanol, 1-phenyl-, acetate, situated at a sterically hindered tertiary position, is a key site for initial functionalization. Its transformation, primarily through hydrolysis and transesterification, provides access to the parent alcohol and other ester derivatives, respectively.
Hydrolysis to 1-Phenyl-2-Norbornanol
The hydrolysis of the acetate ester to the corresponding alcohol, 1-phenyl-2-norbornanol, is a fundamental transformation. Due to the steric hindrance around the tertiary carbon atom of the norbornane (B1196662) skeleton, this reaction often requires more forcing conditions than the saponification of simple, unhindered esters.
Alkaline hydrolysis is a common method, typically employing strong bases such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent mixture, like methanol (B129727)/water or ethanol/water. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of hydrolysis can be influenced by factors such as the concentration of the base, the reaction temperature, and the solvent system. For sterically hindered esters, elevated temperatures and longer reaction times may be necessary to drive the reaction to completion. arkat-usa.org
An alternative approach for the hydrolysis of hindered esters involves non-aqueous conditions, for instance, using sodium hydroxide in a mixture of methanol and a non-polar solvent like dichloromethane. arkat-usa.org This method can sometimes offer faster reaction rates and milder conditions, potentially avoiding side reactions that might occur at higher temperatures in aqueous media.
| Reaction | Reagents and Conditions | Product | Notes |
| Alkaline Hydrolysis | NaOH or KOH, MeOH/H₂O, Reflux | 1-Phenyl-2-norbornanol | Standard method for saponification. Reaction time and temperature may need optimization due to steric hindrance. |
| Non-Aqueous Hydrolysis | NaOH, MeOH/CH₂Cl₂, Room Temperature | 1-Phenyl-2-norbornanol | Can offer milder conditions and potentially faster reaction rates for hindered esters. arkat-usa.org |
Transesterification Reactions
Transesterification offers a direct route to other ester derivatives of 1-phenyl-2-norbornanol without proceeding through the free alcohol. This reaction involves the exchange of the acetate group for a different alkoxy group from an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org
Acid-catalyzed transesterification often utilizes a large excess of the desired alcohol as the solvent to drive the equilibrium towards the product. Common catalysts include sulfuric acid or scandium(III) triflate. organic-chemistry.org Base-catalyzed transesterification can be achieved using the corresponding alkoxide of the desired alcohol. masterorganicchemistry.com
The steric hindrance of the tertiary alcohol in the norbornane structure is a significant factor. High-pressure conditions have been shown to facilitate the transesterification of sterically hindered esters, offering a potential method to overcome the low reactivity of the substrate. researchgate.net
| Catalyst Type | Example Catalyst | Typical Conditions | Key Considerations |
| Acid Catalysis | H₂SO₄, Sc(OTf)₃ | Excess of the new alcohol (as solvent), heat. | Equilibrium-driven reaction. organic-chemistry.org |
| Base Catalysis | NaOR (where R is the alkyl group of the new alcohol) | Anhydrous alcohol solvent. | The alkoxide must be a strong enough nucleophile. masterorganicchemistry.com |
| Lewis Acid Catalysis | Zn-cluster catalysts | Reflux in the new ester as solvent (e.g., ethyl acetate for acetylation). | Can be highly efficient for various substrates. organic-chemistry.org |
| High-Pressure | Et₃N in MeOH | High pressure can overcome steric hindrance. researchgate.net | Specialized equipment is required. |
Synthetic Modifications Involving the 1-Phenyl Moiety
The phenyl group attached to the norbornane scaffold presents another avenue for synthetic modification, allowing for the introduction of a wide range of functional groups. Standard electrophilic aromatic substitution reactions can be employed to functionalize the aromatic ring, although the steric bulk of the norbornane framework may influence the regioselectivity of these reactions.
Potential transformations include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.
Halogenation: Introduction of bromine or chlorine using the corresponding halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst. These reactions may be challenging due to the steric hindrance imposed by the adjacent norbornane cage.
The electronic properties of the phenyl ring can also be leveraged in cross-coupling reactions, such as Suzuki or Sonogashira couplings, after appropriate pre-functionalization (e.g., conversion to a bromo- or iodo-derivative). These reactions would allow for the formation of new carbon-carbon bonds, significantly expanding the structural diversity of the molecule.
Development of Chiral Auxiliaries and Ligands from Norbornane-Based Amino Alcohols (general application within the norbornane framework)
The rigid and predictable stereochemistry of the norbornane skeleton makes it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. magtech.com.cnresearchgate.net While this compound itself is not an amino alcohol, its derivatives, particularly those where the phenyl group is functionalized with an amino group or where the acetate is converted to a functionality capable of being transformed into an amine, can serve as precursors to valuable chiral ligands.
Norbornane-based amino alcohols have been successfully employed as chiral catalysts and ligands in a variety of enantioselective transformations. magtech.com.cnresearchgate.net The development of such molecules from the 1-phenyl-2-norbornanol framework would typically involve:
Introduction of an Amino Group: This could be achieved through nitration of the phenyl ring followed by reduction, as mentioned previously.
Formation of the Amino Alcohol: The resulting amino-functionalized 1-phenyl-2-norbornanol would constitute a chiral amino alcohol.
These norbornane-based amino alcohols can then be used directly as organocatalysts or further modified to create more complex chiral ligands for transition metal catalysis. The fixed spatial relationship between the hydroxyl and amino groups, dictated by the rigid norbornane backbone, is crucial for inducing stereoselectivity in chemical reactions.
The synthesis of chiral norbornene derivatives, often through Diels-Alder reactions with chiral dienophiles, is a well-established method for accessing enantiomerically pure starting materials for these applications. magtech.com.cnnih.gov The inherent chirality of these systems allows for the transfer of stereochemical information in subsequent catalytic processes.
Advanced Applications in Organic Synthesis Research and Mechanistic Probes
2-Norbornanol, 1-phenyl-, acetate (B1210297) as a Benchmark System for Physical Organic Studies
The solvolysis of 2-norbornyl derivatives has been a cornerstone of physical organic chemistry for decades, leading to the development of fundamental concepts such as non-classical carbocations. The introduction of a 1-phenyl group adds another layer of complexity and provides a means to modulate the electronic properties of the system.
The solvolysis of 2-Norbornanol, 1-phenyl-, acetate proceeds via a carbocation intermediate. The stability and subsequent reactivity of this cation are of great interest. The bridged structure of the norbornyl system prevents the carbocation from achieving ideal planarity, leading to significant strain. However, the presence of the phenyl group at the C1 position can have a stabilizing effect.
The stability of a carbocation can be influenced by the electron-donating or -withdrawing nature of substituents. By varying the substituents on the phenyl ring of 1-phenyl-2-norbornyl systems, researchers can systematically alter the electron demand at the cationic center. This "tool of increasing electron demand" is a powerful method for evaluating the extent of neighboring group participation and the nature of the carbocationic intermediate. ias.ac.in For instance, electron-donating groups on the phenyl ring can stabilize the carbocation, while electron-withdrawing groups destabilize it, making it more reliant on other stabilizing interactions within the molecule.
The 2-norbornyl cation itself is a subject of intense study, with ongoing debate about its classical versus non-classical nature. The non-classical view proposes a delocalized cation where the C1-C6 sigma bond helps to stabilize the positive charge at C2. github.io The presence of a 1-phenyl group influences this equilibrium.
Neighboring group participation (NGP), or anchimeric assistance, occurs when a substituent in a molecule acts as an internal nucleophile, assisting in the departure of the leaving group. vedantu.com This often leads to an increased reaction rate and specific stereochemical outcomes. libretexts.org In the case of this compound, the π-electrons of the phenyl group are perfectly positioned to participate in the solvolysis reaction.
When the acetate group at C2 departs, the phenyl group at C1 can attack the developing carbocationic center from the backside. This participation leads to the formation of a bridged intermediate known as a phenonium ion . libretexts.orgscribd.com This intermediate is a resonance-stabilized, three-membered ring. libretexts.org The formation of the phenonium ion explains several experimental observations:
Rate Acceleration: The participation of the phenyl group often leads to a significant rate enhancement compared to systems where such participation is not possible. libretexts.org
The acetolysis of exo-2-norbornyl derivatives is known to be much faster than that of their endo counterparts, a phenomenon attributed to the participation of the C1-C6 sigma bond in stabilizing the transition state leading to the non-classical carbocation. github.io The participation of the C1-phenyl group in the solvolysis of this compound is another manifestation of this powerful principle of neighboring group participation in the norbornyl system.
Contributions to the Understanding of Complex Molecular Rearrangements
Carbocation intermediates are prone to rearrangement to form more stable species. libretexts.orglibretexts.org The rigid framework of the norbornyl system, combined with the presence of the phenyl group, makes this compound an excellent substrate for studying these rearrangements.
Upon formation of the initial carbocation, several rearrangement pathways are possible, including:
Wagner-Meerwein shifts: The migration of a carbon-carbon bond within the bicyclic framework.
Hydride shifts: The migration of a hydrogen atom. libretexts.org
Phenyl shifts: The migration of the phenyl group itself. msu.eduyoutube.com
The relative migratory aptitude of different groups has been a subject of extensive study. Phenyl groups generally have a high migratory aptitude. msu.edu In the context of the 1-phenyl-2-norbornyl cation, a 1,2-phenyl shift would lead to a new carbocation. The study of the product distribution from the solvolysis of this compound under various conditions can provide valuable data on the relative rates of these competing rearrangement pathways and the factors that influence them. For example, the reaction of related systems can lead to products with remarkably different carbon skeletons from the starting material due to a sequence of rearrangements. msu.edu
Utilization in the Design and Synthesis of Complex Polycyclic Architectures
While primarily used as a mechanistic probe, the reactivity of this compound and related compounds can be harnessed in organic synthesis. The predictable nature of the carbocation rearrangements in the norbornyl system can be exploited to construct complex polycyclic molecules that would be difficult to access through other means.
The ability to generate a specific carbocation that undergoes a predictable rearrangement sequence is a powerful tool in the hands of a synthetic chemist. For instance, a Wagner-Meerwein rearrangement within the 1-phenyl-2-norbornyl system could be used to expand the five-membered ring or to create a new ring fusion. The phenyl group can also serve as a handle for further functionalization of the resulting polycyclic product. Although specific examples of the use of this compound in the total synthesis of a complex natural product are not widespread in the literature, the principles derived from its study are broadly applicable to the design of synthetic strategies involving carbocation-mediated cyclizations and rearrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
